3-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide
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Overview
Description
3-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core with a butoxy group and a cyclohexylmethyl group substituted with a 4-methylpiperazin-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide typically involves multiple steps. One common synthetic route begins with the preparation of the benzamide core, followed by the introduction of the butoxy group and the cyclohexylmethyl group. The final step involves the substitution of the 4-methylpiperazin-1-yl moiety.
Preparation of Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under acidic conditions.
Introduction of Butoxy Group: The butoxy group can be introduced via an etherification reaction using butanol and a suitable catalyst.
Cyclohexylmethyl Group Addition: The cyclohexylmethyl group can be added through a Friedel-Crafts alkylation reaction.
Substitution with 4-Methylpiperazin-1-yl Moiety: The final step involves the substitution of the 4-methylpiperazin-1-yl moiety using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or piperazines.
Scientific Research Applications
3-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals, particularly in the treatment of neurological disorders or cancer.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Chemical Biology: Use as a probe to study protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide
- N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide
- 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Uniqueness
3-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential biological activities. Its butoxy group and cyclohexylmethyl substitution provide additional steric and electronic effects that can influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C23H37N3O2 |
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Molecular Weight |
387.6 g/mol |
IUPAC Name |
3-butoxy-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C23H37N3O2/c1-3-4-17-28-21-10-8-9-20(18-21)22(27)24-19-23(11-6-5-7-12-23)26-15-13-25(2)14-16-26/h8-10,18H,3-7,11-17,19H2,1-2H3,(H,24,27) |
InChI Key |
XWBIUTJKHFMQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NCC2(CCCCC2)N3CCN(CC3)C |
Origin of Product |
United States |
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